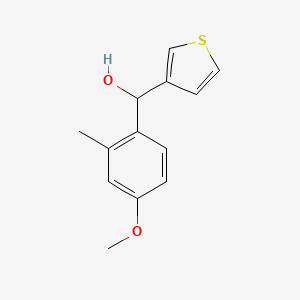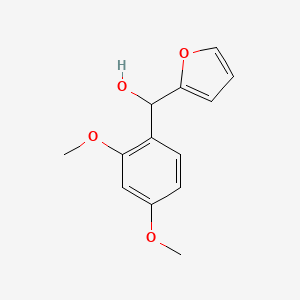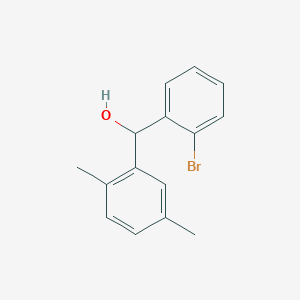
(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound that features a bromophenyl group and a dimethoxyphenyl group attached to a central methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves the reaction of 3-bromobenzaldehyde with 2,4-dimethoxybenzyl alcohol in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an ethanol solvent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: The major products are the corresponding ketone or aldehyde derivatives.
Reduction: The major product is the phenyl derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
科学的研究の応用
(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action for (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromophenyl and dimethoxyphenyl groups can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function .
類似化合物との比較
Similar Compounds
(3,4-Dimethoxyphenyl)methanol: Similar in structure but lacks the bromine atom, which can significantly alter its reactivity and applications.
(2-Bromo-4,5-dimethoxyphenyl)methanol: Another brominated derivative with different substitution patterns, leading to different chemical properties and applications.
Uniqueness
(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol is unique due to the presence of both bromine and methoxy groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications. The specific arrangement of these groups can lead to unique interactions with biological targets and materials.
特性
IUPAC Name |
(3-bromophenyl)-(2,4-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-12-6-7-13(14(9-12)19-2)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPQEPUVXRDKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














